![molecular formula C6H19NO18P4 B3093604 D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt CAS No. 1246355-68-9](/img/structure/B3093604.png)
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
Overview
Description
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is an organic compound with the molecular formula C6H16O18P4·8NH3 . It is a phosphorylation product of inositol 1,4,5-trisphosphate .
Molecular Structure Analysis
The linear formula of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is C6H16O18P4·8NH3 . The molecular weight is 636.32 .Chemical Reactions Analysis
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is formed by the phosphorylation of inositol 1,4,5-trisphosphate by inositol 1,4,5-triphosphate 3-kinase .Physical And Chemical Properties Analysis
The compound is stored at a temperature of -20°C . The SMILES string representation of the compound is N.O[C@H]1C@H(O)=O)C@HC@H(O)=O)C@@H(O)=O)[C@@H]1OP(O)(O)=O .Scientific Research Applications
Precursor of Inositol 1,3,4-trisphosphate
“D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt” acts as a precursor of inositol 1,3,4-trisphosphate . This is a crucial role as inositol 1,3,4-trisphosphate is a second messenger molecule used in signal transduction in biological cells.
Regulator of Intracellular Calcium
This compound increases the entry of calcium across the plasma membrane . It is proposed to regulate intracellular calcium by controlling the plasma membrane transport of calcium ions. This is significant as calcium ions play a vital role in various cellular processes.
Intermediate in Inositol Phosphate Pathway
“D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt” serves as an intermediate in the inositol phosphate pathway . It can be further phosphorylated to produce inositol hexakisphosphate, also known as phytic acid, which has diverse roles in eukaryotic tissues.
Role in Cell-Control Processes
Inositol-containing phospholipids, which include “D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt”, are central to discussions of eukaryotic cell-control processes . They are plentiful constituents of the membranes of many archaea and all eukaryotes.
Involvement in Endocytosis and Exocytosis
Many eukaryotes need plasma membrane phosphatidyl-inositol-4,5-bisphosphate for endocytosis and exocytosis . “D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt” plays a role in these processes as it is involved in the production of phosphatidyl-inositol-4,5-bisphosphate.
Role in Cytoskeleton Integrity
“D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt” is also involved in maintaining the integrity of the sub-plasmalemmal cytoskeleton . This is crucial for the structure and function of cells.
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is the inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a calcium channel that is located on the membrane of the endoplasmic reticulum . The compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase .
Mode of Action
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt facilitates the entry of calcium across the plasma membrane . It does this by increasing the sensitivity of Ins(1,4,5)P3-mediated activation of ICRAC, a store-operated calcium channel . At higher concentrations, it acts as an inhibitor of Ins(1,4,5)P3 receptors .
Biochemical Pathways
The compound is a precursor of inositol 1,3,4-trisphosphate . It plays a crucial role in the regulation of intracellular calcium levels . By controlling the transport of calcium ions across the plasma membrane, it influences various biochemical pathways that are dependent on calcium signaling .
Result of Action
The action of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt results in increased intracellular calcium levels . This can have various effects at the molecular and cellular level, depending on the specific cellular context. For example, it can influence processes such as cell proliferation, apoptosis, and neurotransmitter release, all of which are regulated by calcium signaling .
Future Directions
properties
IUPAC Name |
azane;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3?,4-,5+,6?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRGGXGJARVUBP-HQMYMHGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NO18P4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.